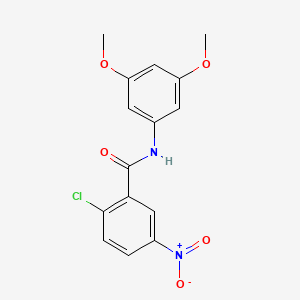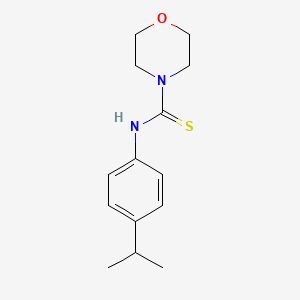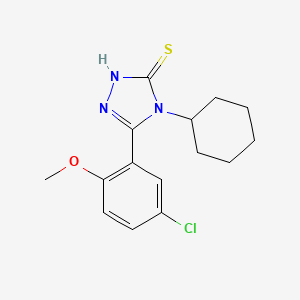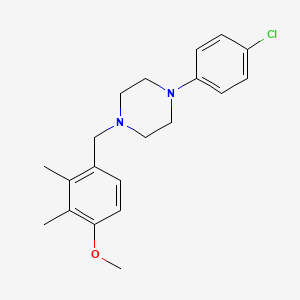
2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide, also known as CDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including protein kinase C and calmodulin-dependent protein kinase II. It has also been shown to interact with the reactive oxygen species, which may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and to inhibit the proliferation of cancer cells. 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide has also been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It also exhibits a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, there are also limitations to its use. 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide. One area of interest is in the development of 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide-based therapeutics for the treatment of cancer. Another area of interest is in the study of 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide's mechanism of action, which may provide insights into its potential applications in other areas of research. Additionally, the development of new synthesis methods for 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide may improve its solubility and increase its potential applications in lab experiments.
Synthesis Methods
The synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,5-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting amide is then purified through recrystallization to obtain pure 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide.
Scientific Research Applications
2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide has been used in the study of protein-protein interactions, enzyme inhibition, and as a fluorescent probe for the detection of reactive oxygen species.
properties
IUPAC Name |
2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-11-5-9(6-12(8-11)23-2)17-15(19)13-7-10(18(20)21)3-4-14(13)16/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFCIQHYYMQILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5705012.png)





![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)


![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)

